molecular formula C7H11ClF3N3 B8038490 3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride

Cat. No.: B8038490
M. Wt: 229.63 g/mol
InChI Key: XTAJFXCVKNWTMR-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique properties to the compound, including increased metabolic stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is largely dependent on its interaction with biological targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine hydrochloride: An antidepressant that also contains a trifluoromethyl group attached to an aromatic ring.

    Trifluoromethylphenylpiperazine: A compound used in research for its psychoactive properties.

    Trifluoromethylbenzylamine: Utilized in the synthesis of various pharmaceuticals.

Uniqueness

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is unique due to its specific structural features, including the pyrazole ring and the trifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Biological Activity

3-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Basic Information

PropertyDetail
IUPAC NameThis compound
Molecular FormulaC7H11ClF3N3
Molecular Weight229.63 g/mol
CAS Number1855889-85-8
Physical FormSolid

The compound features a pyrazole ring with a trifluoromethyl substituent, which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved metabolic stability .

Antimicrobial Properties

Recent studies have indicated that pyrazole derivatives exhibit notable antimicrobial activity. For example, compounds similar to this compound have been investigated for their effectiveness against various bacterial strains. In vitro tests revealed that certain pyrazole derivatives could inhibit the growth of resistant strains of bacteria, suggesting potential applications in antibiotic development .

Anticancer Activity

Research has also focused on the anticancer properties of pyrazole compounds. A study highlighted that derivatives containing the trifluoromethyl group showed enhanced potency against specific cancer cell lines, including HeLa and A375 cells. The mechanism of action is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Study: Inhibition of CDK2 and CDK9

A specific derivative demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong inhibitory activity. This selectivity suggests that modifications to the pyrazole scaffold can lead to compounds with tailored biological profiles .

Anti-inflammatory Effects

Pyrazoles and their derivatives have been recognized for their anti-inflammatory properties. A study indicated that certain pyrazole compounds could reduce inflammation markers in animal models, potentially offering new avenues for treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes, such as CDKs.
  • Alteration of Lipophilicity : The presence of fluorine atoms can improve membrane permeability, facilitating better absorption and distribution in biological systems.
  • Modulation of Signaling Pathways : Compounds may interfere with critical signaling pathways involved in cell proliferation and survival .

Synthesis Routes

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : Cyclization reactions using hydrazine derivatives.
  • Introduction of Trifluoromethyl Group : Electrophilic aromatic substitution.
  • Attachment of Propan-1-Amine Side Chain : Nucleophilic substitution reactions.

These methods are optimized for high yield and purity, utilizing various reagents under controlled conditions .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against resistant bacterial strains
AnticancerInhibits CDK2 and CDK9 with low IC50 values
Anti-inflammatoryReduces inflammation markers in vivo

Properties

IUPAC Name

3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6-4-12-13(5-6)3-1-2-11;/h4-5H,1-3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAJFXCVKNWTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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